molecular formula C14H8ClF3O3 B1410230 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1951451-71-0

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1410230
CAS No.: 1951451-71-0
M. Wt: 316.66 g/mol
InChI Key: XJHVLONLGXPFII-UHFFFAOYSA-N
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Description

The compound 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a chlorine atom at the 4' position, a hydroxyl (-OH) group at the 2 position, a trifluoromethyl (-CF₃) group at the 3' position, and a carboxylic acid (-COOH) at the 4 position.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHVLONLGXPFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The chloro, hydroxy, and trifluoromethyl groups are introduced through selective halogenation, hydroxylation, and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted biphenyl derivatives

Scientific Research Applications

Medicinal Chemistry

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is being explored for its potential as a pharmaceutical agent. The compound's structural similarity to known bioactive molecules suggests it may exhibit biological activity against certain diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth. For instance, derivatives of biphenyl carboxylic acids have been studied for their ability to disrupt cancer cell proliferation pathways. The specific interactions of this compound with cellular targets remain an area for further investigation.

Agrochemical Applications

The compound's chemical properties make it a candidate for use in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group can enhance the efficacy and selectivity of herbicides.

Case Study: Herbicidal Activity

Studies have demonstrated that trifluoromethyl-substituted compounds can exhibit increased herbicidal activity compared to their non-fluorinated counterparts. This suggests potential applications in crop protection where selectivity and reduced environmental impact are desired.

Material Science

In material science, the unique properties of this compound may be utilized in developing advanced materials such as polymers or coatings that require enhanced thermal stability or chemical resistance.

Case Study: Polymer Development

Research into polymers incorporating biphenyl structures has shown improved thermal properties and mechanical strength. This compound could serve as a building block for creating high-performance materials used in various industrial applications.

Data Tables

Compound NameApplication AreaNotes
4-Chloro-2-hydroxy-[1,1'-biphenyl]-4-carboxylic acidMedicinal ChemistryPotential anticancer agent
Trifluoromethylphenyl derivativesAgrochemicalsEnhanced herbicidal activity
Biphenyl-based polymersMaterial ScienceImproved thermal stability

Mechanism of Action

The mechanism of action of 4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substituent patterns and molecular formulas of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-Cl, 2-OH, 3'-CF₃, 4-COOH C₁₄H₈ClF₃O₃* ~316.6 Combines electron-withdrawing (-CF₃, -Cl) and donating (-OH) groups; polar functional groups enhance solubility.
4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid () 4'-Cl, 4-COOH C₁₃H₉ClO₂ 232.66 Lacks -OH and -CF₃; simpler structure with lower polarity.
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid () 4-Cl, 3'-CF₃, 3-COOH C₁₄H₈ClF₃O₂ 300.66 Carboxylic acid at position 3 instead of 4; altered steric interactions.
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid () 4'-CF₃, 4-COOH C₁₄H₉F₃O₂ 266.21 No -Cl or -OH; higher hydrophobicity.
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid () 4'-F, 4-OH, 3-COOH C₁₃H₉FO₃ 244.21 Fluorine instead of chlorine; -OH at 4-position.

*Estimated based on analogous structures.

Physicochemical Properties

  • Acidity : The carboxylic acid group (-COOH) dominates acidity, but substituents modulate pKa. The electron-withdrawing -CF₃ and -Cl groups in the target compound likely lower the pKa of the -COOH group compared to analogs lacking these groups (e.g., ) .
  • Solubility: The hydroxyl (-OH) group enhances water solubility relative to non-hydroxylated analogs like . However, the hydrophobic -CF₃ and aromatic rings may limit solubility in aqueous media .
  • Thermal Stability: Trifluoromethyl groups generally improve thermal stability, as seen in fluorinated MOF linkers (). The target compound may exhibit higher stability than non-fluorinated analogs .

Key Differentiators

The target compound stands out due to:

Multifunctional Substituents : The simultaneous presence of -Cl, -CF₃, -OH, and -COOH creates a balance of hydrophobicity and polarity, rare in biphenylcarboxylic acids.

Positional Isomerism : Unlike ’s 3-carboxylic acid variant, the 4-COOH group in the target compound may favor planar molecular conformations, impacting crystal packing (relevant for MOFs) .

Synergistic Electronic Effects : The -CF₃ group’s electron-withdrawing effect may amplify the acidity of the -COOH group, while -OH introduces hydrogen-bonding capability .

Biological Activity

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C15H10ClF3O3
  • Molecular Weight : 330.69 g/mol
  • CAS Number : 1951451-61-8

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of biphenyl carboxylic acids have shown promising results in inhibiting cell growth in vitro.

CompoundCell LineIC50 (µM)Mechanism
5eA54920Induces apoptosis and cell cycle arrest in G0/G1 phase
5fNCI-H46015Induces apoptosis via mitochondrial pathway

The mechanisms by which these compounds exert their biological effects typically involve:

  • Induction of Apoptosis : Compounds induce programmed cell death, which is crucial for eliminating cancer cells.
  • Cell Cycle Arrest : Many biphenyl derivatives have been shown to halt the progression of the cell cycle, particularly at the G0/G1 phase, thus preventing proliferation.

Structure-Activity Relationship (SAR)

The biological activity of biphenyl carboxylic acids is significantly influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency by increasing lipophilicity and cellular uptake.
  • Hydroxyl Groups : Hydroxyl groups can participate in hydrogen bonding, improving binding affinity to biological targets.

Case Studies

In a study investigating the effects of various biphenyl derivatives:

  • Compound 5e was found to have an IC50 value of 20 µM against A549 cells, demonstrating a strong potential as an anticancer agent. This compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and trifluoromethyl-substituted boronic acids. Key steps include:

  • Step 1 : Bromination of 4-chloro-2-hydroxybenzoic acid to introduce reactive halogens.
  • Step 2 : Coupling with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system at 80–100°C .
  • Yield Optimization : Elevated temperatures (≥90°C) and degassed solvents improve cross-coupling efficiency. Purification via recrystallization (ethanol/water) enhances purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding regiochemistry?

  • Methodological Answer : Use ¹H-¹H COSY and HMBC experiments to assign proton environments:

  • ¹H NMR : The hydroxy proton (2-OH) appears as a broad singlet (~δ 10–12 ppm). Chlorine and trifluoromethyl groups induce deshielding in adjacent aromatic protons.
  • ¹³C NMR : The carboxylic acid carbon (C=O) resonates at ~δ 170–175 ppm. Trifluoromethyl carbons show splitting due to J-coupling (~δ 120–125 ppm, quartet) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic biphenyl backbone. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For biological assays, dilute in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density:

  • Electrophilic Sites : The chlorine atom at the 4'-position and the electron-deficient trifluoromethyl group at 3' direct NAS to the ortho/para positions.
  • Activation Energy : Simulate transition states for substitutions at the 2-hydroxy or 4-carboxylic acid positions to prioritize synthetic pathways .

Q. What advanced chromatographic techniques resolve co-eluting impurities during purity analysis?

  • Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate by polarity. For isomeric impurities, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. MS detection confirms molecular ions ([M-H]⁻ at m/z ~344) .

Q. How do researchers reconcile conflicting data on the compound’s stability under acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months):

  • Degradation Pathways : Hydrolysis of the trifluoromethyl group or decarboxylation under strong acids (pH < 3).
  • Mitigation : Lyophilization or storage in amber vials at -20°C minimizes decomposition. Conflicting literature may arise from differing impurity profiles or analytical methods .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability.
  • Nanocarriers : Encapsulate in PEGylated liposomes to improve circulation time. Validate via pharmacokinetic assays (Cmax, AUC) in rodent models .

Q. How does the compound interact with biological targets such as cyclooxygenase (COX) enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR):

  • Binding Affinity : The trifluoromethyl group engages in hydrophobic interactions with Val523, while the carboxylic acid forms hydrogen bonds with Arg120.
  • In Vitro Validation : Use COX-2 inhibition assays (colorimetric, Cayman Chemical) with IC₅₀ calculations .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

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